molecular formula C22H24Cl2N2O2 B5305835 N-[(3-chloro-5-ethoxy-4-phenylmethoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride

N-[(3-chloro-5-ethoxy-4-phenylmethoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride

Cat. No.: B5305835
M. Wt: 419.3 g/mol
InChI Key: XVBMOTKWDBZXGE-UHFFFAOYSA-N
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Description

N-[(3-chloro-5-ethoxy-4-phenylmethoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride is a complex organic compound that belongs to the class of aromatic amines. This compound is characterized by its unique structure, which includes a pyridine ring, a phenylmethoxy group, and a chloro-ethoxy substitution. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Properties

IUPAC Name

N-[(3-chloro-5-ethoxy-4-phenylmethoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O2.ClH/c1-2-26-21-13-18(14-24-15-19-10-6-7-11-25-19)12-20(23)22(21)27-16-17-8-4-3-5-9-17;/h3-13,24H,2,14-16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVBMOTKWDBZXGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNCC2=CC=CC=N2)Cl)OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chloro-5-ethoxy-4-phenylmethoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. The process generally includes:

    Formation of the Phenylmethoxy Intermediate: This step involves the reaction of phenol with benzyl chloride in the presence of a base to form phenylmethoxybenzene.

    Chlorination and Ethoxylation: The phenylmethoxybenzene is then chlorinated using thionyl chloride and subsequently ethoxylated using ethanol in the presence of a catalyst.

    Pyridine Ring Introduction: The final step involves the reaction of the chlorinated and ethoxylated phenylmethoxybenzene with 2-pyridinemethanamine under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chloro-5-ethoxy-4-phenylmethoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.

    Substitution: Amines, thiols; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Corresponding oxides and hydroxylated derivatives.

    Reduction: Reduced amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(3-chloro-5-ethoxy-4-phenylmethoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(3-chloro-5-ethoxy-4-phenylmethoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-chloro-5-ethoxy-4-phenylmethoxyphenyl)methyl]cyclopentanamine
  • N-[(3-chloro-5-ethoxy-4-phenylmethoxyphenyl)methyl]cyclohexanamine

Uniqueness

N-[(3-chloro-5-ethoxy-4-phenylmethoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride is unique due to its specific structural features, such as the presence of a pyridine ring and the combination of chloro and ethoxy substitutions. These characteristics confer distinct chemical properties, making it valuable for various research applications.

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